1-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)propan-1-one
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Overview
Description
1-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)propan-1-one is a chemical compound that features a bromopyrimidine moiety linked to a piperidine ring via a propanone bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)propan-1-one typically involves the following steps:
Formation of the Bromopyrimidine Intermediate: The bromopyrimidine moiety can be synthesized through the bromination of pyrimidine using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Linking to Piperidine: The bromopyrimidine intermediate is then reacted with piperidine in the presence of a suitable base, such as potassium carbonate, to form the piperidine derivative.
Formation of the Propanone Bridge: The final step involves the reaction of the piperidine derivative with a propanone derivative, such as 3-chloropropanone, under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)propan-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopyrimidine moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, particularly at the piperidine ring or the propanone bridge.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce more complex biaryl compounds.
Scientific Research Applications
1-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)propan-1-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving pyrimidine derivatives.
Industry: The compound can be used in the development of new materials and chemicals for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The bromopyrimidine moiety can interact with nucleic acids and proteins, potentially inhibiting or modulating their function. The piperidine ring can also interact with various receptors and enzymes, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromopyridin-2-yl)piperidin-3-ol: This compound features a similar bromopyridine moiety linked to a piperidine ring but lacks the propanone bridge.
5-Bromo-2-(piperidin-1-yl)pyrimidine: This compound is structurally similar but does not contain the propanone bridge.
Uniqueness
1-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)propan-1-one is unique due to the presence of the propanone bridge, which can influence its chemical reactivity and biological activity. This structural feature can enhance its potential as a versatile building block for the synthesis of more complex molecules and its application in various fields of research.
Properties
IUPAC Name |
1-[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN3O2/c1-2-12(18)17-5-3-4-10(8-17)9-19-13-15-6-11(14)7-16-13/h6-7,10H,2-5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KORQVBLPTKRMJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC(C1)COC2=NC=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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